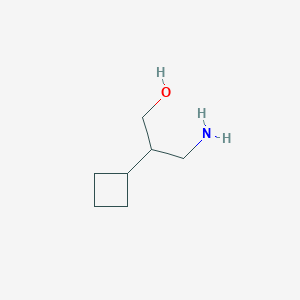

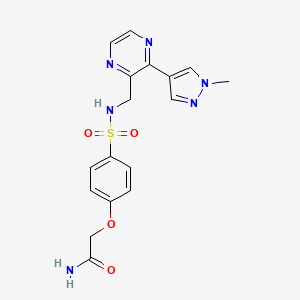

![molecular formula C18H27N3OS B2939991 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide CAS No. 392320-86-4](/img/structure/B2939991.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The adamantyl group is part of a larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an adamantyl group, a thiadiazol group, and a methylpentanamide group . The adamantyl group is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The thiadiazol group is a type of heterocyclic compound that contains sulfur and nitrogen atoms . The methylpentanamide group is a type of amide that contains a pentyl (five-carbon) chain .科学的研究の応用

Anti-Dengue Virus Activity

The compound has shown potential in the treatment of dengue fever, a significant public health concern in tropical and subtropical regions. A study demonstrated that derivatives of this compound, specifically designed to inhibit the dengue virus (DENV), exhibited significant anti-DENV serotype 2 activity. The research highlighted the synthesis of dual-acting hybrids, which combined structural features of known DENV inhibitors, such as amantadine and benzsulfonamide derivatives .

Forensic Toxicology

In the field of forensic toxicology, the compound’s analytical characteristics have been thoroughly studied. It has been analyzed using various methods like gas chromatography–mass spectrometry and high-resolution liquid chromatography–mass spectrometry. These comprehensive analytical data are crucial for the identification of the compound in forensic cases, particularly when dealing with novel psychoactive substances .

Cell Cycle Arrest

Research has indicated that derivatives of this compound can cause significant accumulation of cell-cycle arrest. This effect was observed with a decrease in the G0/G1 phase and an increase in the G2/M phase, suggesting that the compound’s inhibitory activity is associated with disruption of the cell cycle. Such properties could be valuable in cancer research, where controlling the cell cycle is a key therapeutic strategy .

Anti-Influenza Activity

Another important application is in the development of anti-influenza drugs. Studies have synthesized and tested various derivatives for their efficacy against the influenza virus. The structural modifications and optimization of these compounds aim to enhance their anti-viral properties, potentially leading to new treatments for influenza .

Medicinal Chemistry

The compound’s derivatives have been explored for their medicinal chemistry applications. The optimization of synthesis methods, such as microwave irradiation, has led to increased yields and reduced reaction times. These advancements facilitate the development of new pharmaceuticals that can target specific diseases more effectively .

Material Science

In material science, the introduction of adamantane and its derivatives into compounds has been shown to affect their physical properties, such as melting temperatures. This can be particularly useful in designing materials with specific thermal properties or enhancing the stability of pharmaceuticals .

将来の方向性

There are several future directions for research on this compound. One area of interest is its potential therapeutic applications. Further studies are needed to determine its long-term safety and efficacy. Another area of interest is the development of novel methods for its preparation and the exploration of its chemical and catalytic transformations .

作用機序

Target of Action

Adamantane derivatives have been known to interact with various biological targets, including viral proteins and enzymes .

Mode of Action

Adamantane derivatives are known to form several non-covalent interactions with their biological targets, including hydrophobic interactions, hydrogen bonds, van der waals forces, and dipole-dipole bonds . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Adamantane derivatives have been reported to inhibit viral replication by interfering with the function of viral proteins .

Pharmacokinetics

It has been noted that the introduction of an adamantane fragment into certain compounds can improve their pharmacokinetics, increase lipophilicity, and enhance stability .

Result of Action

Adamantane derivatives have been reported to exhibit antiviral and antibacterial activities . In some cases, these compounds have shown strong inhibitory activity against Gram-positive bacteria .

Action Environment

The stability and activity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other molecules .

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXPROYHQSIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

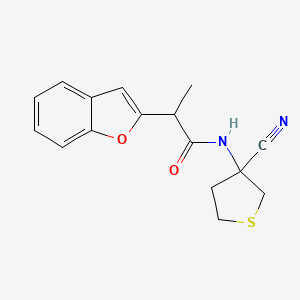

![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)

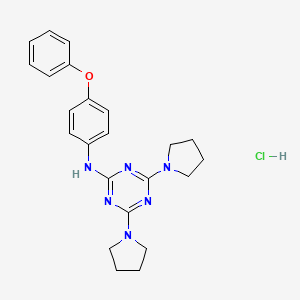

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)

![N-(4-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2939925.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)